molecular formula C18H26N2O3S B6796342 N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6796342
M. Wt: 350.5 g/mol
InChI Key: ARVQDUHUSUMSPS-UHFFFAOYSA-N
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Description

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules, and a sulfonamide group, which is known for its role in various pharmacological activities.

Properties

IUPAC Name

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c21-24(22,20-14-16-6-7-17(20)12-16)19-18(8-10-23-11-9-18)13-15-4-2-1-3-5-15/h1-5,16-17,19H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVQDUHUSUMSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2S(=O)(=O)NC3(CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the azabicyclo group: This step often involves the use of aziridines or other nitrogen-containing reagents.

    Attachment of the benzyloxan group: This can be done through nucleophilic substitution reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzyloxan group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective antagonist for the CXCR2 receptor, which is involved in cancer metastasis . By binding to this receptor, the compound can inhibit the signaling pathways that promote cancer cell migration and invasion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific structural features, such as the combination of the benzyloxan group and the sulfonamide moiety. This unique structure contributes to its high selectivity and potency as a CXCR2 antagonist, making it a promising candidate for further development in cancer therapy.

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